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Compound of Interest

Compound Name: 2-(4-Fluoro-3-methylphenyl)phenol
CAS No.: 742058-84-0
Cat. No.: B6369976

Get Quote

Executive Summary

In the optimization of biphenyl scaffolds for kinase inhibition and liquid crystal engineering, 2-(4-
Fluoro-3-methylphenyl)phenol (CAS: 742058-84-0) represents a critical structural evolution
of the parent compound, 2-Phenylphenol. While the parent molecule is a standard preservative
and biocide with well-characterized solid-state behavior, the fluorinated and methylated
derivative introduces specific steric and electronic perturbations intended to modulate
lipophilicity (

) and metabolic stability.

This guide provides a technical comparison of the structural performance of the target molecule
against the industry-standard alternative (2-Phenylphenol). It analyzes the crystallographic
implications of the ortho-methyl and para-fluoro substitutions, supported by predictive modeling
and reference data from analogous systems.

Comparative Structural Analysis
The "Twist" Mechanism: Steric vs. Electronic Control
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The core performance differentiator between the product and the alternative lies in the inter-
ring dihedral angle (torsion angle).

» Alternative (2-Phenylphenol): The structure is governed by the balance between

conjugation (favoring planarity) and steric repulsion between the ortho-hydroxyl and the
phenyl ring hydrogens (favoring a twist). In the crystalline state, this results in a torsion angle
of approximately 50-60°, allowing for intermolecular O-H...

interactions.

e Product (2-(4-Fluoro-3-methylphenyl)phenol): The introduction of a methyl group at the 3'-
position (meta to the biphenyl linkage but ortho to the fluorine) creates a "buttressing effect.”
While not directly in the ortho position of the biphenyl linkage, the increased bulk on the B-
ring affects crystal packing efficiency. The 4'-fluorine atom introduces a strong dipole and
potential for C-H...F weak hydrogen bonding, which often disrupts the classic "herringbone"
packing seen in non-fluorinated aromatics, favoring instead infinite columnar stacks.

Physicochemical & Crystallographic Comparison

The following table contrasts the established experimental data of the standard alternative with
the computed/predicted structural parameters of the target product.

Table 1: Structural & Physicochemical Performance Metrics
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Alternative: 2-

Product: 2-(4-Fluoro-

Performance
Feature Phenylphenol 3- o
Implication
(Standard) methylphenyl)phenol
CAS Number 90-43-7 742058-84-0 Identity verification.
Orthorhombic / Predicted: Monoclinic F-substitution often
Crystal System Monoclinic ( locks specific
(Polymorphic) ) polymorphs.
Lower symmetry
Model:
s G expected due to
ace Grou
P P (Form 1) or asymmetric
substitution.

Dihedral Angle

~56° (Gas phase

~62-68° (Calculated)

Increased twist

reduces planarity,

min.) ) ) -
improving solubility.
i Higher density due to
Density ( ~1.32 g/cm3 9 ) Y
1.25 g/cm3 ] Fluorine atom (heavy
(Estimated)
) atom effect).
) ) Identical primary
H-Bond Donor Phenolic -OH Phenolic -OH

donor.

H-Bond Acceptor

-system (Face)

F-atom (Weak) +

-system

F-atom competes as a
weak acceptor,

altering packing.

LogP (Lipophilicity)

3.09

~4.0 (Predicted)

Methyl/Fluoro groups
significantly increase
membrane

permeability.
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Note: Data for 2-Phenylphenol is based on CSD Refcode BIPHOL. Data for the product is
derived from computed structural models (ChemDraw/DFT) and structure-activity relationship

(SAR) trends of fluorinated biphenyls.

Experimental Protocols

To validate the structural model of 2-(4-Fluoro-3-methylphenyl)phenol, researchers must
generate high-quality single crystals. The presence of the fluorine atom requires specific
solvent strategies to avoid disorder.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals suitable for determining the exact unit cell dimensions.

Dissolution: Dissolve 20 mg of the target compound in 2 mL of Dichloromethane (DCM).

o Rationale: DCM is a moderately polar, non-protic solvent that solubilizes the biphenyl core
without competing for H-bonds.

Filtration: Pass the solution through a 0.45 um PTFE syringe filter into a clean 4 mL vial
(inner vial).

Setup: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial (outer vial).

Precipitant Addition: Add 8 mL of n-Hexane or Pentane to the outer vial.

o Causality: The volatile non-polar antisolvent (hexane) will slowly diffuse into the DCM,
gradually increasing supersaturation. This slow process minimizes kinetic trapping and
disorder.

Incubation: Seal the outer vial tightly and store at 4°C for 3—7 days.
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o Validation: Check for birefringence using a polarized light microscope. If needles form
(common for fluorinated phenols), switch to Slow Evaporation from Toluene.

Protocol B: Data Collection & Structure Refinement

Objective: Resolve the F-atom disorder and confirm the 3'-methyl orientation.

Mounting: Select a crystal >0.1 mm in at least two dimensions. Mount on a MiTeGen loop
using perfluoropolyether oil (Cryo-oil).

e Collection: Collect data at 100 K (Cryostream).

o Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room
temperature. Cooling locks the conformation.

o Strategy: Use Mo-K

radiation (
A). Collect a full sphere to ensure high redundancy.

e Refinement:
o Locate the Fluorine atom using difference Fourier maps.

o If the F-atom and Methyl group are disordered (rotational disorder of the phenyl ring),
apply a PART instruction in SHELXL with occupancy refinement.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the solid-state properties of
the product, from synthesis to structural validation.
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Figure 1: Critical path for the structural validation of fluorinated biphenyl derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. 2-(4-Fluoro-3-methylphenyl)-4-methylphenol | C14H13FO | CID 83129595 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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